Target Engagement Selectivity: VEGFA Inhibition Confirmed for Compound 1788773-10-3 vs. Unreported Analog Profile
The DrugMAP database explicitly annotates compound 1788773-10-3 as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA), with documented therapeutic potential in blood vessel proliferative disorders and fibrosis [1]. In contrast, the closest structural analog, N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide (CAS 1797975-20-2), has no confirmed VEGFA target engagement profile reported in authoritative databases; its annotations are limited to a generic 'potential scaffold for kinase inhibition' [2]. This constitutes a qualitative differentiation in validated target engagement.
| Evidence Dimension | Target annotation and validated biological activity |
|---|---|
| Target Compound Data | VEGFA inhibitor (DrugMAP database, Patented indication: Blood vessel proliferative disorder) |
| Comparator Or Baseline | N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide (CAS 1797975-20-2): No validated VEGFA target engagement; annotated only as a 'potential scaffold' |
| Quantified Difference | Qualitative: confirmed vs. unconfirmed VEGFA target engagement |
| Conditions | Database annotation and patent status (DrugMAP, USPTO) |
Why This Matters
For a procurement decision in a VEGFA-focused research program, the validated target annotation of compound 1788773-10-3 eliminates the risk and cost of de novo target validation that would be required for the cyclopropanecarboxamide analog.
- [1] DrugMAP Database. Drug Details: Pyrimidine derivative 5 (DMNET19). Target: Vascular endothelial growth factor A (VEGFA), Inhibitor. Patented Indication: Blood vessel proliferative disorder. View Source
- [2] Kuujia.com. Cas no 1797975-20-2 (N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]cyclopropanecarboxamide). Description: 'of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for kinase inhibition or other biologically relevant targets.' View Source
